(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid
Description
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is a boronic acid derivative featuring a phenylurea scaffold substituted with a 4-chlorophenyl group and a boronic acid moiety at the meta position. This structure combines the hydrogen-bonding capability of the urea group with the electrophilic reactivity of the boronic acid, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in diseases like cancer .
Properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-4-6-11(7-5-10)16-13(18)17-12-3-1-2-9(8-12)14(19)20/h1-8,19-20H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAHSCAMFRECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Linkage Formation via Isocyanate-Amine Coupling
A standard approach involves reacting 3-aminophenylboronic acid with 4-chlorophenyl isocyanate. However, the boronic acid group’s sensitivity to protic conditions necessitates protective strategies.
Methodology :
-
Protection of Boronic Acid :
-
Reaction with 4-Chlorophenyl Isocyanate :
-
Deprotection :
Key Data :
Alternative Route: Carbodiimide-Mediated Coupling
For substrates incompatible with isocyanates, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable urea synthesis from amines and carbamates.
Procedure :
-
Activation of 4-Chlorophenyl Carbamate :
-
4-Chlorophenyl carbamate is treated with EDC and HOBt (hydroxybenzotriazole) in DMF.
-
-
Coupling with 3-Aminophenylboronic Acid :
-
The activated carbamate reacts with the boronic acid derivative at 0°C for 12–24 h.
-
-
Purification :
-
Column chromatography or recrystallization isolates the product.
-
Advantages :
Boronic Acid Functionalization Techniques
Miyaura Borylation
Palladium-catalyzed borylation introduces the boronic acid group post-urea formation.
Steps :
-
Substrate Preparation :
-
3-Bromo-N-(4-chlorophenyl)phenylurea is synthesized via Ullmann coupling.
-
-
Borylation Reaction :
Lithiation-Borylation
Direct lithiation of a brominated urea intermediate followed by borate quenching:
-
Lithiation :
-
Borylation :
Challenges :
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired product.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the chlorophenyl group.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a vital building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. Its boronic acid functionality allows for the formation of carbon-carbon bonds, making it useful in creating complex organic molecules.
Biology
- Enzyme Inhibition : There is ongoing research into its potential as an enzyme inhibitor, particularly against proteases and kinases. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes .
Medicine
- Therapeutic Applications : The compound has been explored for its anticancer and antimicrobial activities. Studies indicate that boronic acids can enhance the efficacy of certain antibiotics when used in combination therapies, particularly against resistant bacterial strains .
- Case Study : In one study, boronic acid disk tests demonstrated that the inclusion of boronic acids significantly increased the sensitivity of KPC-producing bacteria to carbapenems, indicating their potential role in overcoming antibiotic resistance .
Industry
- Advanced Materials Development : The unique properties of (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid make it suitable for developing advanced materials such as polymers and sensors. Its ability to interact with diols allows for the creation of stimuli-responsive materials that can be utilized in drug delivery systems and tissue engineering .
Data Tables
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Building block for organic synthesis | Forms carbon-carbon bonds via Suzuki-Miyaura coupling |
| Biology | Enzyme inhibitor | Forms reversible covalent bonds with enzyme active sites |
| Medicine | Anticancer and antimicrobial | Enhances efficacy against resistant strains |
| Industry | Advanced materials | Interacts with diols for stimuli-responsive applications |
Mechanism of Action
The mechanism of action of (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The ureido group can enhance binding affinity and specificity towards the target. The overall effect is modulation of biochemical pathways, which can result in therapeutic benefits.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 3-chlorophenyl vs. 4-chlorophenyl substitution (Ev9 vs. Target) may alter steric and electronic interactions, affecting binding to biological targets .
- Linker Groups: Ureido (Target, 6.30) vs. acrylamido (6.31) linkers influence hydrogen-bonding capacity and conformational flexibility.
- Substituent Effects : The tert-butyl group in 6.30 increases lipophilicity, which could improve membrane permeability compared to the chloro-substituted analogs .
Physicochemical Properties
- Solubility and Stability : Boronic acids with electron-withdrawing groups (e.g., Cl, CF₃) exhibit improved solubility in polar solvents but may suffer from protodeboronation under acidic conditions .
- Crystallography : Supramolecular architectures in 4-halophenylboronic acids (Ev2) highlight the role of halogen interactions in crystal packing, which could influence formulation strategies .
Biological Activity
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and has been utilized in drug design to enhance pharmacological properties. The presence of the 4-chlorophenyl and urea groups contributes to its biological activity.
- Proteasome Inhibition : Boronic acids, including this compound, have been shown to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of anti-cancer therapies .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which are important for tumor growth and metastasis .
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:
- Cell Line Studies : Compounds related to boronic acids have shown IC50 values in the nanomolar range against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), indicating potent cytotoxic effects .
- Mechanistic Insights : These compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the inhibition of tubulin assembly and disruption of microtubule dynamics .
Antibacterial Activity
Boronic acids are also noted for their antibacterial properties:
- Inhibition Studies : Similar compounds have exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating bacterial infections .
- Biofilm Disruption : Some boronic acid derivatives have shown effectiveness in preventing biofilm formation, which is critical in managing chronic infections .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of boronic acid derivatives:
- Objective : To assess the cytotoxicity against MDA-MB-231 cells.
- Findings : The tested compounds exhibited IC50 values ranging from 10 nM to 100 nM, with significant induction of apoptosis measured via annexin V-FITC assays .
Case Study 2: Antibacterial Activity
A comparative study on the antibacterial efficacy of various boronic acid derivatives:
- Objective : To evaluate the inhibition rates against S. aureus.
- Results : Compounds showed inhibition rates exceeding 80% at concentrations as low as 50 µg/mL, highlighting their potential as antibacterial agents .
Pharmacokinetic Properties
The pharmacokinetic profiles of boronic acid derivatives suggest favorable absorption and distribution characteristics:
Q & A
Q. What are the established synthetic routes and characterization methods for (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid?
The synthesis typically involves coupling a boronic acid-containing phenyl intermediate with a 4-chlorophenyl urea moiety. For example, describes analogous compounds where ureido groups are introduced via thiourea or carboxamide linkages, followed by Suzuki-Miyaura cross-coupling for boronic acid integration . Characterization relies on multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boronic acid functionality, mass spectrometry for molecular weight validation, and X-ray diffraction (XRD) for crystallographic confirmation of hydrogen-bonding interactions, as demonstrated in tris(aryl)borane studies .
Q. How does the urea moiety in this compound influence molecular interactions with biological targets like EGFR?
The urea group acts as a hydrogen-bond donor/acceptor, enabling interactions with kinase domains. shows that structurally similar ureido-phenyl derivatives form hydrogen bonds with residues in EGFR's ATP-binding pocket (e.g., Met793, Thr854), enhancing inhibitory activity. Computational docking can predict binding modes, while IC50 assays (e.g., 14.8 nM for compound 8b) quantify potency .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 210.1045 for related boronic acids) ensures specificity . Reverse-phase HPLC with UV detection (λ = 254–280 nm) is suitable for purity assessment, while ¹¹B NMR can monitor boronic acid stability under varying pH conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, linker length) affect this compound's bioactivity and selectivity?
reveals that halogen positioning (e.g., 4-chloro vs. 3-bromo in phenyl rings) alters steric and electronic properties, impacting EGFR binding. For instance, 4-chlorophenyl derivatives exhibit higher affinity due to optimal hydrophobic interactions, while longer linkers (e.g., propoxy vs. allyl) reduce potency by destabilizing binding . Structure-activity relationship (SAR) studies should combine molecular dynamics simulations and mutagenesis assays to validate key residues.
Q. What is the role of the boronic acid group in modulating Lewis acidity and reactivity in catalytic or biochemical contexts?
The boronic acid moiety can act as a Lewis acid, facilitating transitions in enzyme-catalyzed reactions. highlights Gutmann-Beckett and Childs’ methods to quantify Lewis acidity, which correlates with catalytic efficiency in Suzuki couplings or protease inhibition. Adjusting substituents (e.g., electron-withdrawing groups) enhances acidity, as seen in fluorinated arylboranes .
Q. How can researchers resolve contradictory data regarding this compound's stability under aqueous vs. anhydrous conditions?
Stability studies should employ kinetic assays (e.g., half-life measurements via HPLC) and ¹¹B NMR to track boronate ester formation. notes that protic solvents accelerate hydrolysis, while anhydrous conditions with desiccants (e.g., molecular sieves) improve shelf life. Contradictions may arise from pH variations; buffered systems (pH 7.4 vs. 9.0) must be standardized .
Q. What safety and toxicity profiles are documented for this compound?
While specific toxicity data is limited, classifies related 4-chlorophenylboronic acids as irritants (skin/eyes). Acute toxicity assessments (e.g., LD50 in rodents) and Ames tests for mutagenicity are recommended. Proper handling requires PPE (gloves, goggles) and fume hoods to mitigate exposure .
Q. How does this compound compare to other boronic acid derivatives in targeting non-EGFR kinases or proteases?
and highlight boronic acids’ versatility in inhibiting proteasomes (e.g., bortezomib) or serine hydrolases. The urea linker in this compound may confer selectivity for tyrosine kinases over other enzyme classes. Competitive inhibition assays against a kinase panel (e.g., Src, Abl) would clarify selectivity .
Q. What crystallographic evidence exists for hydrogen-bonding networks involving this compound?
and demonstrate that ureido and boronic acid groups form hydrogen bonds with protein residues or solvent molecules. For example, XRD of compound 8b reveals a key hydrogen bond between the urea NH and EGFR’s Thr854, stabilizing the inactive kinase conformation .
Q. Can computational models predict the compound's pharmacokinetic properties (e.g., logP, bioavailability)?
Yes. Tools like Schrödinger’s QikProp or SwissADME can estimate logP (~2.5–3.0 for similar boronic acids), suggesting moderate permeability. MDCK cell assays validate passive diffusion, while plasma protein binding (e.g., >90% for 4-chlorophenyl derivatives) impacts free drug concentration. Molecular docking with CYP450 isoforms predicts metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
